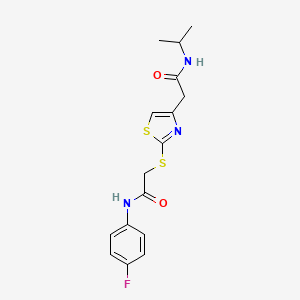
N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a derivative of the N-phenylacetamide family, which has been explored for various biological activities. The presence of a thiazole ring and a fluorophenyl group suggests potential for interaction with biological targets. While the specific compound is not directly mentioned in the provided papers, similar compounds within the N-phenylacetamide family have shown promising results in cancer treatment and antibacterial activities .
Synthesis Analysis
The synthesis of related N-phenylacetamide derivatives typically involves the introduction of a thiazole moiety into the amide scaffold. The papers provided detail the synthesis of compounds with similar structures, where the target compounds were confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS . These methods are likely applicable to the synthesis of this compound, ensuring the correct structure and purity of the compound.
Molecular Structure Analysis
The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an arylthiazole moiety, which is crucial for their biological activity. The fluorine atom on the phenyl ring could potentially increase the compound's lipophilicity and its ability to interact with hydrophobic pockets of biological targets . The isopropylamino group may also influence the compound's binding affinity and selectivity.
Chemical Reactions Analysis
The chemical reactivity of N-phenylacetamide derivatives is influenced by the functional groups present in the molecule. The thiazole ring can participate in hydrogen bonding and pi-pi interactions, which are important for the compound's biological activity. The amide bond is typically stable under physiological conditions, but the presence of electron-withdrawing groups like fluorine could affect the reactivity of adjacent groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylacetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can enhance the compound's metabolic stability and membrane permeability. The thiazole ring contributes to the compound's rigidity, which can affect its binding to biological targets. The isopropylamino group may influence the basicity of the molecule, affecting its solubility and distribution in biological systems .
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
A study by Sunder and Maleraju (2013) explored the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides. The chemical structures were confirmed via 1H NMR, IR, and Mass spectra, and the compounds were tested for anti-inflammatory activity. Among them, compounds 10a, 10b, and 10d showed significant anti-inflammatory activity, while 10c exhibited moderate activity (Sunder & Maleraju, 2013).
Synthesis and Antimicrobial Activity
Badiger et al. (2013) reported the synthesis of a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and their sulfone derivatives. These compounds were synthesized through nucleophilic substitution and screened for antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013).
Synthesis and Anticancer Screening
Abu-Melha (2021) synthesized a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds by heterocyclization of their precursors with phenacyl chloride reagents. The compounds underwent DFT calculations to estimate structural and spectral features and were screened for cytotoxic activities against various cancer cell lines. Some derivatives showed significant cytotoxic results, especially against breast cancer, compared to 5-fluorouracil (Abu-Melha, 2021).
Antibacterial Evaluation of N-phenylacetamide Derivatives
Lu et al. (2020) designed and synthesized a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds were evaluated for their in vitro antibacterial activities against various bacterial strains. One of the compounds showed superior activity compared to known antibacterial agents, and its mechanism of action was investigated through SEM, revealing cell membrane rupture (Lu et al., 2020).
Propriétés
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S2/c1-10(2)18-14(21)7-13-8-23-16(20-13)24-9-15(22)19-12-5-3-11(17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBGIILQAXDHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)
![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)
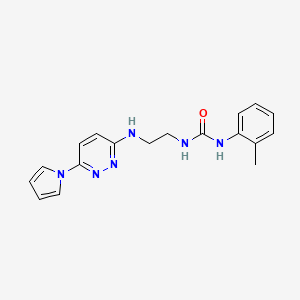
![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)
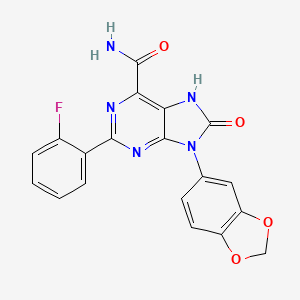
![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)
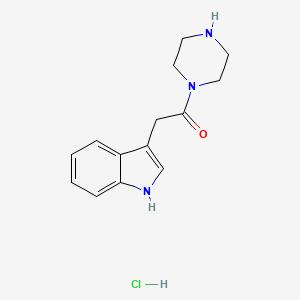
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)
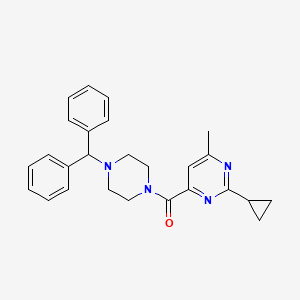
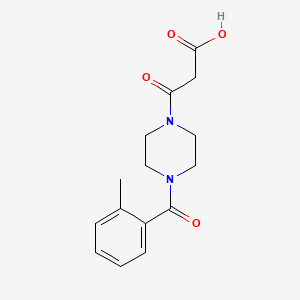
![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)
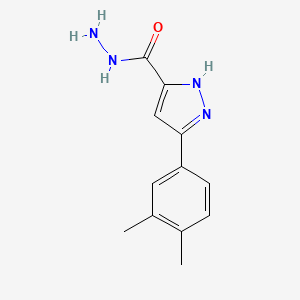
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)